苄基哌啶-4-羧酸酯

描述

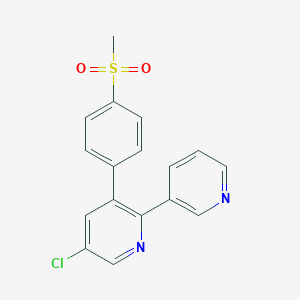

“Benzyl Piperidine-4-carboxylate” is a chemical compound with a variety of research applications . It is also known as “N-Benzylpiperidine-4-carboxaldehyde” and has the empirical formula C13H17NO . It is used as a reactant for various chemical reactions, including stereospecific allylic alkylation, reactions of Grignard reagents with carbonyl compounds, and more .

Synthesis Analysis

The synthesis of “Benzyl Piperidine-4-carboxylate” involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group . It is also used as a building block in the synthesis of donepezil, a reversible inhibitor of acetylcholinesterase .

Molecular Structure Analysis

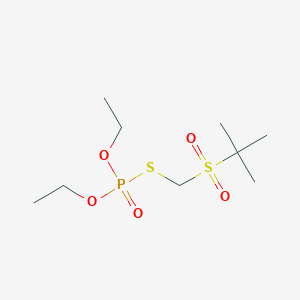

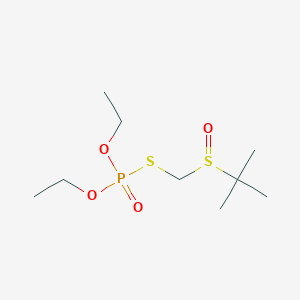

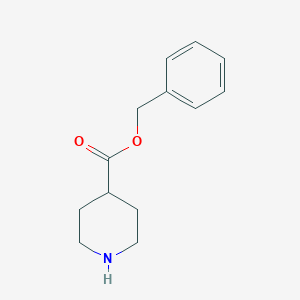

The molecular structure of “Benzyl Piperidine-4-carboxylate” can be represented by the SMILES string O=CC1CCN(CC1)Cc2ccccc2 . The InChI key for this compound is SGIBOXBBPQRZDM-UHFFFAOYSA-N .

Chemical Reactions Analysis

“Benzyl Piperidine-4-carboxylate” is a reactant for various chemical reactions. It is used in the synthesis of orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, piperidine derivatives, molecular rods, oxazolidinone-quinolone hybrids, and their antibacterial activity .

Physical And Chemical Properties Analysis

“Benzyl Piperidine-4-carboxylate” is a solid compound . Its molecular weight is 255.74 . The compound is stable under normal conditions and is hygroscopic .

科学研究应用

Cancer Therapy

Benzyl Piperidine-4-carboxylate derivatives are significant in the development of anticancer agents. The benzyl-piperidine group, similar to that found in Donepezil, is often essential for the successful inhibition of cholinesterase receptors . These receptors are involved in cell signaling pathways that, when dysregulated, can lead to cancer. By inhibiting these receptors, benzyl piperidine derivatives may help in controlling the proliferation of cancer cells.

Alzheimer’s Disease Treatment

The compound’s efficacy in cholinesterase inhibition makes it a potential candidate for treating Alzheimer’s disease. Cholinesterase inhibitors are a class of drugs that prevent the breakdown of acetylcholine, a neurotransmitter associated with memory and learning. Benzyl Piperidine-4-carboxylate derivatives can bind well to the catalytic site of the AChE enzyme, which is crucial for Alzheimer’s therapy .

Analgesic Applications

Piperidine derivatives have been used as analgesics, providing relief from severe pain. The structural features of Benzyl Piperidine-4-carboxylate allow for interactions with biological targets that can modulate pain perception. This makes it a valuable scaffold for developing new pain medications .

Antipsychotic Drugs

The pharmacological properties of piperidine derivatives extend to antipsychotic drugs. These compounds can interact with various neurotransmitter receptors in the brain, which may be beneficial in treating psychiatric disorders. Benzyl Piperidine-4-carboxylate could serve as a key intermediate in synthesizing such drugs .

Antibacterial and Antiviral Agents

Benzyl Piperidine-4-carboxylate derivatives have shown promise as antibacterial and antiviral agents. Their ability to interfere with the life cycle of bacteria and viruses makes them potential candidates for new drug development in this field .

Antioxidant Properties

Piperidine derivatives are known to exhibit antioxidant properties. Benzyl Piperidine-4-carboxylate could contribute to the synthesis of antioxidants that protect cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .

Antiparasitic Drugs

Compounds with piperidine structures have been efficiently used as antiparasitic drugs. Benzyl Piperidine-4-carboxylate may be utilized in creating drugs that combat parasitic infections, improving the efficacy and reducing the side effects of existing treatments .

Material Science Applications

Beyond pharmacological applications, heterocyclic compounds like Benzyl Piperidine-4-carboxylate can be used in material sciences. They may contribute to the development of organic conductors, semiconductors, and other materials used in electronics and optics .

安全和危害

作用机制

Mode of Action

It is known that piperidine derivatives can exhibit a wide range of biological activities, including anti-inflammatory properties

Biochemical Pathways

Piperidine derivatives have been associated with various biochemical pathways, including those involved in inflammation and cancer

Pharmacokinetics

It is known that piperidine derivatives can exhibit various pharmacokinetic properties, influencing their bioavailability

Result of Action

Piperidine derivatives have been associated with various biological effects, including anti-inflammatory and anticancer activities

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of chemical compounds

属性

IUPAC Name |

benzyl piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(12-6-8-14-9-7-12)16-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBHAAHASZMYPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465092 | |

| Record name | 4-Piperidinecarboxylic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl Piperidine-4-carboxylate | |

CAS RN |

103824-89-1 | |

| Record name | 4-Piperidinecarboxylic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。